1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through an organocatalyzed reaction, such as the [3+2] cycloaddition of a suitable diene with a dienophile under mild conditions.
Introduction of functional groups: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Acetylation and piperidine ring formation: The acetyl group and piperidine ring can be introduced through standard organic reactions, such as acetylation using acetic anhydride and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and large-scale sulfonylation and acetylation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups, such as the methylsulfonyl group, with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antibacterial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and may have similar biological activities.
Methylsulfonyl-containing compounds: These compounds contain the methylsulfonyl group, which can impart similar chemical reactivity.
Uniqueness
1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide is unique due to its combination of the bicyclic core, methylsulfonyl group, and piperidine ring. This combination of structural features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-acetyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-11(20)18-7-5-12(6-8-18)16(21)17-13-9-14-3-4-15(10-13)19(14)24(2,22)23/h12-15H,3-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXEZNPSANUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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